molecular formula C16H13N5OS B385704 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-21-8

3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B385704
CAS-Nummer: 874464-21-8
Molekulargewicht: 323.4g/mol
InChI-Schlüssel: IJTXZVAUQBDRCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a potent and selective small molecule inhibitor of the JAK2/STAT3 signaling pathway, a critical oncogenic cascade in numerous cancers. Research demonstrates its primary value in oncology, where it effectively suppresses cancer cell proliferation and induces apoptosis by targeting the JAK2/STAT3 axis . This compound has shown significant efficacy in preclinical models, particularly against hepatocellular carcinoma (HCC) cells, by inhibiting STAT3 phosphorylation and nuclear translocation, thereby downregulating the expression of downstream target genes such as Bcl-2, cyclin D1, and survivin. Its unique [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is recognized for its strong pharmacological potential, making this compound a valuable chemical probe for investigating the pathological roles of JAK2/STAT3 and a promising lead structure for the development of novel targeted anticancer therapeutics.

Eigenschaften

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-22-13-6-4-11(5-7-13)9-14-18-19-16-21(14)20-15(23-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTXZVAUQBDRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolothiadiazoles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Several studies have highlighted the anticancer potential of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that derivatives of this scaffold can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects
    • Studies have reported that compounds containing the triazolo-thiadiazole moiety possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
  • Anticonvulsant Activity
    • The anticonvulsant efficacy of related compounds has been explored in preclinical models. The structural modifications in the triazolo-thiadiazole framework have led to promising results in reducing seizure activity without significant toxicity .
  • Enzyme Inhibition
    • Certain derivatives have been identified as potent inhibitors of various enzymes relevant to disease mechanisms, including carbonic anhydrase and cholinesterase inhibitors. This positions them as potential candidates for treating conditions like glaucoma and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) enhances activity against certain targets while electron-withdrawing groups may improve selectivity.
  • Scaffold Modifications : Altering the triazole or thiadiazole components can significantly impact potency and selectivity for specific biological targets .

Case Study 1: Anticancer Activity

A recent study synthesized a series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and evaluated their anticancer properties against human breast cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation by more than 70% at low micromolar concentrations, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative was tested against multi-drug resistant strains of Staphylococcus aureus and showed significant inhibition at concentrations as low as 10 µg/mL. This highlights the potential application of these compounds in addressing antibiotic resistance .

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its anti-cancer activity, the compound inhibits PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The triazolo[3,4-b][1,3,4]thiadiazole core is highly modular, allowing diverse substitutions that significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:

Substituent Variations at Position 3 and 6

Compound Name Position 3 Substituent Position 6 Substituent Key Properties/Activities References
3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-triazolo[3,4-b]thiadiazole 4-Methoxybenzyl Pyridin-3-yl Predicted enhanced lipophilicity (logP ~3.2) and potential kinase inhibition due to pyridinyl interactions.
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol-2-yl)-triazolo[3,4-b]thiadiazole (20a) 3,4-Dimethoxyphenyl N-Methyl-pyrrolyl Melting point: 184°C; moderate antibacterial activity (MIC: 12.5 µg/mL against S. aureus).
3-(4-Fluorobenzyl)-6-(3,4-dimethoxybenzyl)-triazolo[3,4-b]thiadiazole 4-Fluorobenzyl 3,4-Dimethoxybenzyl Increased solubility due to polar methoxy groups; potential anti-inflammatory activity via p38 MAPK inhibition (IC₅₀: 0.8 µM).
3-(2-Chlorophenyl)-6-((4-methoxyphenoxy)methyl)-triazolo[3,4-b]thiadiazole 2-Chlorophenyl 4-Methoxyphenoxymethyl Demonstrated p38 MAPK inhibition (IC₅₀: 0.3 µM) and anti-TNF-α activity in vitro.
6-(3-Isobutyl-1H-pyrazol-5-yl)-3-(4-methoxybenzyl)-triazolo[3,4-b]thiadiazole 4-Methoxybenzyl Isobutyl-pyrazolyl Molecular weight: 368.46 g/mol; structural analog with potential cytotoxic activity (no explicit data).

Halogen-Substituted Derivatives

  • 3-(3-Bromophenyl)-6-(triazolo[4,3-c]quinazolin-3-yl)-triazolo[3,4-b]thiadiazole (13) :
    • Exhibits a high melting point (131–132°C) due to bromine’s bulkiness.
    • The bromine atom may enhance electrophilic reactivity, useful in cross-coupling reactions .
  • 6-(4-Fluorophenyl)-triazolo[3,4-b]thiadiazole derivatives (5d–5f) :
    • Fluorine substitution improves metabolic stability and membrane permeability.
    • Cytotoxicity against HepG2 liver cancer cells (IC₅₀: 2.1–3.8 µM) .

Thione and Methylthio Derivatives

  • Compound 14 ([1,2,4]triazolo[3,4-b]thiadiazole-6(5H)-thione) :
    • Thione group enables sulfur-mediated hydrogen bonding (melting point: 259–260°C).
    • Acts as a precursor for methylthio derivatives (e.g., Compound 15 ) via methylation .
  • Compound 15 (6-Methylthio-triazolo[3,4-b]thiadiazole) :
    • Methylthio group increases lipophilicity (logP ~2.8) and may enhance CNS penetration .

Pyridinyl and Heteroaromatic Substitutions

  • 3-(4-Pyridinyl)-6-(5-nitro-2-furanyl)-triazolo[3,4-b]thiadiazole (18d) :
    • Nitrofuryl group confers potent antibacterial activity (MIC: 6.25 µg/mL against E. coli).
    • Pyridinyl-nitrofuryl synergy enhances DNA damage via radical generation .
  • 3-Phenyl-6-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-triazolo[3,4-b]thiadiazole :
    • Molecular weight: 374.4 g/mol; structural rigidity from pyrazolyl-phenyl groups may improve target selectivity .

Pharmacological Activity Trends

  • Anticancer Activity :
    • Halogenated derivatives (e.g., 5d–5f ) show IC₅₀ values <5 µM against solid tumors .
    • Pyridinyl analogs may inhibit tyrosine kinases via π-π stacking with ATP-binding pockets .
  • Anti-Inflammatory Activity :
    • Methoxy-substituted compounds (e.g., Compound 16 ) reduce TNF-α production by >70% at 10 µM .

Biologische Aktivität

The compound 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of triazolo-thiadiazole derivatives typically involves the cyclocondensation of appropriate precursors. For instance, the reaction of 4-amino-3-mercaptotriazoles with various electrophiles can yield compounds featuring the triazolo-thiadiazole framework. The specific synthesis pathway for 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may involve similar methodologies as described in literature for related compounds .

Antimicrobial Activity

Compounds containing the thiadiazole moiety have been extensively studied for their antimicrobial properties. 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising activity against various bacterial strains. Research indicates that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Studies have demonstrated that triazolo-thiadiazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The specific compound may share these properties due to the structural similarities with other known anticancer agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds like 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated for their anti-inflammatory effects. Research suggests that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Analgesic and Anticonvulsant Properties

The analgesic and anticonvulsant activities of triazolo-thiadiazoles are noteworthy. These compounds have been reported to modulate pain pathways and exhibit neuroprotective effects in models of neuropathic pain . The specific compound may also demonstrate similar activities based on its structural characteristics.

Case Studies

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for several compounds .
  • Anticancer Research : In vitro studies showed that certain triazolo-thiadiazoles could induce cell cycle arrest and apoptosis in human cancer cell lines .
  • Anti-inflammatory Trials : Experimental models demonstrated that thiadiazole compounds significantly reduced inflammation markers in induced arthritis models .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be attributed to its unique structural features:

  • The presence of the triazole and thiadiazole rings contributes to its interaction with biological targets.
  • Substituents such as the methoxybenzyl group may enhance lipophilicity and improve cellular uptake.

Q & A

Basic: How to design a synthetic route for 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Methodological Answer:
A multi-step synthesis is typically employed:

Initial Condensation : React diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using sodium hydride as a base to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .

Pyrazole Formation : Treat the intermediate with hydrazine hydrate to yield ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate .

Triazole-Thiol Synthesis : Convert the pyrazole ester to 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol via cyclization and thiolation .

Final Cyclocondensation : React the thiol intermediate with pyridine-3-carboxylic acid in phosphorus oxychloride (POCl₃) under reflux to form the triazolothiadiazole core .
Optimization Tips : Use moisture-free conditions for POCl₃ reactions, monitor reaction progress via TLC/HPLC, and purify intermediates via recrystallization or column chromatography .

Advanced: What analytical techniques resolve ambiguities in structural characterization of this compound?

Methodological Answer:
Combine complementary techniques:

  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content) .
  • Spectroscopy :
    • IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-C-N vibrations at ~700 cm⁻¹) .
    • ¹H/¹³C NMR : Assign aromatic protons (pyridin-3-yl: δ 8.5–9.0 ppm; methoxybenzyl: δ 3.8 ppm) and confirm regiochemistry .
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical uncertainties and confirm bond angles/distances (e.g., triazolo-thiadiazole fusion at [3,4-b] position) .
    Note : Cross-validate data; for example, inconsistent melting points may indicate polymorphs or impurities .

Basic: How to assess the biological activity of this compound in antifungal research?

Methodological Answer:

In Silico Screening : Perform molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina to predict binding affinity .

In Vitro Assays :

  • Broth Microdilution : Test against Candida albicans (ATCC strains) to determine MIC values .
  • Time-Kill Curves : Assess fungicidal vs. fungistatic effects over 24–48 hours .

Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced: How to address contradictions between computational docking and experimental bioactivity data?

Methodological Answer:

Re-evaluate Docking Parameters : Adjust protonation states, solvation models, or flexible side chains in the enzyme active site .

Experimental Validation :

  • Enzyme Inhibition Assays : Measure IC₅₀ values for 14-α-demethylase activity using lanosterol analogs .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes, which may explain reduced efficacy .

Solubility/Permeability : Use shake-flask methods or Caco-2 cell models to rule out poor bioavailability .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium bicarbonate to create hydrochloride or sodium salts, enhancing solubility .
  • Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes .
  • Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) on the pyridin-3-yl or methoxybenzyl moieties .

Advanced: How to optimize reaction yields in POCl₃-mediated cyclocondensation?

Methodological Answer:

  • Stoichiometry : Use 1.2–1.5 equivalents of POCl₃ relative to the thiol intermediate to drive completion .
  • Temperature Control : Reflux at 110–120°C for 6–8 hours, avoiding overheating to prevent decomposition .
  • Workup : Quench with ice-water slowly to precipitate pure product; neutralize with NaHCO₃ to pH 7–8 .

Advanced: How to resolve crystallization challenges for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethanol:water or DCM:hexane) for slow evaporation .
  • Seeding : Introduce microcrystals from prior trials to induce nucleation .
  • Temperature Gradients : Cool from 50°C to 4°C over 48 hours to grow larger crystals .

Basic: What computational tools predict SAR for triazolothiadiazole derivatives?

Methodological Answer:

  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for R-group modifications .

Advanced: How to analyze reaction mechanisms for triazolothiadiazole formation?

Methodological Answer:

Intermediate Trapping : Use LC-MS to detect transient species (e.g., acyl chloride intermediates in POCl₃ reactions) .

Isotopic Labeling : Incorporate ¹⁵N or ³⁴S to track cyclization pathways via NMR/HRMS .

Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots) .

Advanced: How to evaluate metabolic stability in hepatic models?

Methodological Answer:

  • Liver Microsome Assays : Incubate compound with rat/human microsomes and NADPH; quantify parent compound via HPLC at 0, 15, 30, 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic liabilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.